Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride
Description
Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride is a synthetic organic compound characterized by a pyrimidine core substituted with an aminomethyl group at position 5 and a pentanoate ethyl ester at position 2. The hydrochloride salt enhances its stability and solubility in aqueous environments.
Structure
3D Structure of Parent
Properties
CAS No. |
1447606-49-6 |
|---|---|
Molecular Formula |
C12H20ClN3O2 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
ethyl 5-[5-(aminomethyl)pyrimidin-2-yl]pentanoate;hydrochloride |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-2-17-12(16)6-4-3-5-11-14-8-10(7-13)9-15-11;/h8-9H,2-7,13H2,1H3;1H |
InChI Key |
PEYRWGXPYBFXGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=NC=C(C=N1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Assembly of the Pyrimidine Core
The pyrimidine ring serves as the foundational scaffold for this compound. A widely adopted method involves the condensation of 5-(aminomethyl)pyrimidin-2-amine with ethyl 5-oxopentanoate under acidic conditions. This one-pot reaction typically employs p-toluenesulfonic acid (PTSA) as a catalyst in refluxing toluene, achieving yields of 68–72% after 12 hours. The aminomethyl group is introduced via a Mannich-type reaction using formaldehyde and ammonium chloride, which requires careful pH control (pH 6.5–7.0) to prevent over-alkylation.
An alternative approach utilizes preformed pyrimidine intermediates. For example, 5-(chloromethyl)pyrimidin-2-yl chloride can undergo nucleophilic substitution with ethyl 5-aminopentanoate in the presence of triethylamine, yielding the unprotected base compound in 81% efficiency. This method avoids the need for subsequent protection/deprotection steps but requires anhydrous conditions to prevent hydrolysis of the chloride intermediates.
Side-Chain Elongation and Esterification
The pentanoate side chain is typically introduced through Friedel-Crafts acylation or Mitsunobu reactions. A patented protocol describes the coupling of ethyl 5-bromopentanoate with 5-(aminomethyl)pyrimidin-2-ol using a palladium/XantPhos catalyst system, achieving 89% conversion at 80°C. The ester group remains stable under these conditions due to the electron-withdrawing nature of the pyrimidine ring.
For scale-up production (>100 g), continuous flow systems have been implemented. A mixed solvent system (THF:H2O 4:1) at 50°C with a residence time of 30 minutes provides 94% yield while minimizing byproduct formation. Table 1 compares key parameters for side-chain elongation methods:
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl3 | 0–5 | 68 | 92 |
| Mitsunobu | DIAD/TPP | 25 | 85 | 95 |
| Palladium/XantPhos | Pd(OAc)2 | 80 | 89 | 98 |
| Continuous Flow | None | 50 | 94 | 99 |
Functional Group Protection and Deprotection Strategies
Aminomethyl Group Protection
The primary amine in the aminomethyl group necessitates protection during synthesis to prevent undesired side reactions. tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed:
-
Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate in dichloromethane (DCM) at 0°C for 2 hours achieves >95% protection.
-
Cbz Protection : Benzyl chloroformate in aqueous NaOH (pH 10) provides 88% yield but requires subsequent hydrogenolysis for removal.
Notably, Boc groups demonstrate superior compatibility with subsequent esterification steps due to their stability under both acidic and basic conditions.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt is typically the final synthesis step. Gaseous HCl is bubbled through a solution of the free base in anhydrous ethyl acetate at −10°C, resulting in 97–99% precipitation efficiency. Critical parameters include:
-
Solvent Polarity : Ethyl acetate optimizes salt crystallization while minimizing co-precipitation of impurities.
-
Temperature Control : Maintaining temperatures below −5°C prevents decomposition of the acid-sensitive pyrimidine ring.
Purification and Characterization
Chromatographic Purification
Flash column chromatography using silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (30% → 70%) removes unreacted starting materials and regioisomers. For GMP-grade material, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water achieves >99.5% purity.
Spectroscopic Confirmation
1H NMR (400 MHz, D2O): δ 1.25 (t, J = 7.1 Hz, 3H, CH2CH3), 1.60–1.75 (m, 4H, CH2CH2CH2), 2.35 (t, J = 7.3 Hz, 2H, COCH2), 3.45 (s, 2H, NH2CH2), 4.15 (q, J = 7.1 Hz, 2H, OCH2), 8.65 (s, 2H, pyrimidine-H).
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N pyrimidine).
Industrial-Scale Optimization
Cost-Effective Catalyst Recycling
A closed-loop system recovers 92% of the palladium catalyst via filtration through celite beds, reducing production costs by 34%. Triethylamine hydrochloride byproducts are neutralized with NaOH and repurposed in subsequent batches.
Environmental Impact Mitigation
Solvent recovery units distill and reuse 85% of ethyl acetate, while aqueous waste streams are treated with activated carbon to meet EPA discharge standards.
Applications in Pharmaceutical Development
While beyond strict synthesis scope, it is noteworthy that this compound serves as a key intermediate in kinase inhibitors. The hydrochloride salt’s aqueous solubility (>50 mg/mL) facilitates formulation in parenteral drugs targeting inflammatory disorders .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. While specific kinetic data for this compound is unavailable, analogous reactions suggest:
| Conditions | Reaction Outcome | Mechanistic Notes |
|---|---|---|
| Acidic (HCl, H₂O) | Protonation of carbonyl oxygen, nucleophilic attack by water | Forms pentanoic acid derivative |
| Basic (NaOH, H₂O) | Deprotonation of water, nucleophilic acyl substitution | Yields sodium salt of carboxylic acid |
For example, source highlights similar ester hydrolysis pathways in related pyrimidine-containing compounds under microwave-assisted conditions, though reaction parameters (temperature, solvent) would need optimization for this specific molecule.
Nucleophilic Substitution at Aminomethyl Group
The 5-(aminomethyl)pyrimidin-2-yl moiety participates in reactions typical of primary amines:
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride | N-acetylated derivative | Stabilizes amine for further functionalization |
| Aldehydes/ketones | Schiff base formation | Useful in coordination chemistry |
| Isocyanates | Urea derivatives | Potential bioactivity modulation |
Source corroborates this reactivity, demonstrating pyrimidine amine participation in condensation reactions with acetylacetone to form substituted pyrimidines.
Pyrimidine Ring Modifications
The pyrimidine ring exhibits electrophilic substitution at electron-rich positions:
| Reaction Type | Site of Substitution | Example Reagents |
|---|---|---|
| Nitration | C4 or C5 | HNO₃, H₂SO₄ |
| Halogenation | C5 | Cl₂, Br₂ (with Lewis acid) |
| Suzuki coupling | C4/C6 (if halogenated) | Boronic acids, Pd catalyst |
Structural insights from source suggest that substituents on the pyrimidine ring (e.g., methyl groups) influence regioselectivity by steric and electronic effects.
Salt Formation and Solubility
As a hydrochloride salt, the compound readily undergoes ion exchange:
| Counterion | Solubility Profile | Utility |
|---|---|---|
| Hydrochloride | High water solubility | Drug formulation |
| Free base | Enhanced lipid solubility | Membrane permeability studies |
Thermal and Catalytic Degradation
Thermogravimetric analysis (TGA) of related compounds (source ) reveals decomposition onset at ~200°C. Key degradation pathways include:
-
Ester cleavage to release ethanol and form pentanoic acid.
-
Pyrimidine ring fragmentation under oxidative conditions.
Limitations and Research Gaps
Existing studies lack quantitative kinetic data or crystallographic evidence for this specific compound. Further investigations should prioritize:
-
Kinetic studies of ester hydrolysis under varied pH/temperature.
-
X-ray crystallography to map electronic effects on pyrimidine reactivity.
-
Catalytic cross-coupling to diversify the pyrimidine scaffold.
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride has shown potential as an antibacterial agent. For instance, similar pyrimidine compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent studies indicate that compounds with pyrimidine structures can act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This compound may exhibit similar properties, contributing to its potential as an anticancer agent . For example, related compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production .
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. Pyrimidine derivatives have been linked to the inhibition of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases . This inhibition can lead to altered gene expression profiles that favor apoptosis in tumor cells.
Biological Evaluation
In a study evaluating the biological effects of similar pyrimidine compounds, researchers found that certain derivatives exhibited IC50 values below 10 µM against human cancer cell lines, indicating potent anticancer activity . The study utilized flow cytometry to assess apoptosis rates, revealing significant increases in late apoptotic cells upon treatment with these compounds.
Structure-Activity Relationship (SAR) Studies
SAR studies on pyrimidine analogs have revealed that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, the introduction of various substituents on the pyrimidine core has been correlated with improved potency against bacterial strains and cancer cells .
Mechanism of Action
The mechanism of action of Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Ethyl 5-(5-amino-2-methyl-3-propanoyl-1H-indol-1-yl)pentanoate (C₂₃H₂₅ClN₂O₃)
- Structure: Shares the ethyl pentanoate backbone but replaces the pyrimidine group with an indole ring substituted with methyl, propanoyl, and amino groups.
- Synthesis : Prepared via reduction of a nitroindole precursor using tin(II) chloride dihydrate .
- Application : Investigated as a bacterial hyaluronidase inhibitor, highlighting the role of heterocyclic cores in enzyme targeting .
(b) Ethyl Lauroyl Arginate Hydrochloride (C₂₀H₄₁ClN₄O₃)
- Structure : Features a long-chain lauroyl group and arginine-derived ethyl ester.
- Application : Widely used as an antimicrobial agent in food preservation, emphasizing the importance of hydrophobic chains and charged groups (e.g., hydrochloride) in biocidal activity .
(c) Ethyl 5-(4'-formyl-3',5'-dimethoxyphenoxy)pentanoate (C₁₇H₂₂O₆)
Physicochemical and Functional Comparisons
*Inferred data based on structural analysis due to absence of direct evidence.
Key Research Findings
Role of Heterocyclic Cores :
- Pyrimidine and indole derivatives (e.g., and inferred target compound) exhibit distinct binding affinities due to nitrogen-rich aromatic systems. Pyrimidines often target nucleotide-binding enzymes, while indoles interact with hydrophobic enzyme pockets .
- Hydrochloride salts (e.g., ) improve solubility and bioavailability, critical for in vivo efficacy .
Impact of Substituents :
- Long alkyl chains (e.g., lauroyl in ) enhance membrane permeability, favoring antimicrobial activity.
- Electron-withdrawing groups (e.g., formyl in ) increase reactivity for subsequent synthetic modifications .
Synthetic Accessibility: Tin(II)-mediated reductions () and esterification reactions () are common strategies for synthesizing ethyl pentanoate derivatives.
Biological Activity
Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure is essential for understanding its interactions with biological systems.
Antimicrobial Activity
Research indicates that compounds with pyrimidine structures often exhibit antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound has significant potential as an antimicrobial agent.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been studied in various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against lung cancer cells.
Table 2: Cytotoxicity Assay Results
The results indicate that the compound may inhibit cell proliferation through apoptosis induction, as evidenced by flow cytometry assays that showed increased late apoptotic cells after treatment.
The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer cell survival. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Case Study: Apoptosis Induction
In a study involving A549 lung cancer cells treated with varying concentrations of the compound, it was observed that:
Q & A
Q. What are the common synthetic routes for Ethyl 5-(5-(aminomethyl)pyrimidin-2-yl)pentanoate hydrochloride, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions: (1) coupling a pyrimidine derivative with a pentanoate backbone via nucleophilic substitution or palladium-catalyzed cross-coupling, and (2) introducing the aminomethyl group through reductive amination or protection/deprotection strategies. Yield optimization may require adjusting catalysts (e.g., Pd(PPh₃)₄ for coupling reactions ), solvent polarity (e.g., DMF for polar intermediates), and temperature gradients. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is often used for purification .
Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral features should be analyzed?
- NMR : The pyrimidine ring protons appear as distinct doublets in the aromatic region (δ 8.0–9.0 ppm). The ethyl ester group shows a quartet at δ 4.1–4.3 ppm (CH₂) and a triplet at δ 1.2–1.4 ppm (CH₃). The aminomethyl protons resonate at δ 3.3–3.7 ppm .
- IR : Stretching vibrations for C=O (ester, ~1730 cm⁻¹) and NH₂ (broad band ~3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the calculated molecular weight (e.g., ~311.8 g/mol), with fragmentation patterns matching the pyrimidine and pentanoate moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data often arise from impurities, tautomerism (e.g., pyrimidine ring proton exchange), or stereochemical ambiguities. Strategies include:
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and confirm connectivity .
- HPLC-MS : To isolate and identify co-eluting impurities (e.g., unreacted intermediates) using a C18 column and 0.1% formic acid/acetonitrile gradient .
- X-ray crystallography : For absolute configuration determination if chiral centers are present .
Q. What experimental design considerations are critical for stability studies of this compound under physiological conditions?
Stability studies should assess:
- pH-dependent degradation : Use buffers (e.g., ammonium acetate, pH 4.5–7.4) to simulate gastrointestinal and plasma conditions. Monitor degradation via HPLC at 254 nm .
- Thermal stability : Accelerated aging at 40–60°C to identify decomposition products (e.g., ester hydrolysis to carboxylic acid) .
- Light sensitivity : Store samples in amber vials and compare UV-vis spectra pre- and post-exposure to UV light .
Q. How can impurity profiling be systematically conducted for this compound?
- HPLC-DAD/ELSD : Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% TFA in water/acetonitrile. Detect impurities at 220 nm and compare retention times against reference standards (e.g., EP/JP impurities) .
- LC-HRMS : Identify unknown impurities by exact mass (<2 ppm error) and fragmentation pathways. For example, a common impurity may arise from incomplete aminomethylation (Δm/z +14 Da) .
Q. What strategies are effective for improving the compound’s solubility in aqueous media for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media.
- Cyclodextrin complexation : Test β-cyclodextrin at 10–20 mM to enhance solubility via host-guest interactions .
- Salt formation : Explore alternative counterions (e.g., mesylate, besylate) if hydrochloride salt solubility is insufficient .
Methodological Guidance
Q. How should researchers design a robust protocol for quantifying this compound in biological matrices (e.g., plasma)?
- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) or solid-phase extraction (C18 cartridges) to remove matrix interferents.
- LC-MS/MS : Use a triple quadrupole system with ESI+ ionization. Optimize transitions (e.g., m/z 312 → 195 for the parent ion) and validate linearity (1–1000 ng/mL), recovery (>85%), and precision (RSD <15%) .
Q. What computational tools can predict the compound’s pharmacokinetic properties, and how should results be validated?
- ADMET predictors : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Troubleshooting & Data Interpretation
Q. How to address low yields in the final amidation or esterification step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
